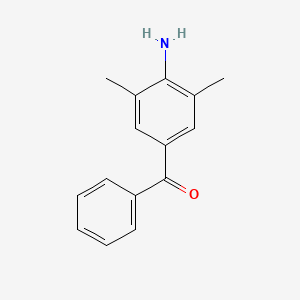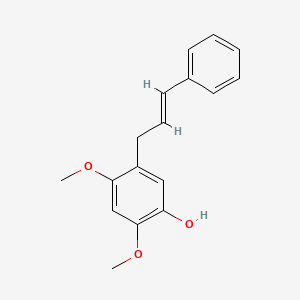
Isoviolastyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoviolastyrene is an organic compound that has garnered interest in various fields of scientific research. It is known for its unique chemical structure and properties, which make it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of isoviolastyrene typically involves several steps, including the preparation of precursor compounds and subsequent reactions to form the final product. One common method involves the use of specific reagents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Isoviolastyrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Aplicaciones Científicas De Investigación
Isoviolastyrene has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and kinetics. In biology and medicine, it may be investigated for its potential therapeutic properties or as a tool to understand biological processes. In industry, this compound can be used in the development of new materials or as a precursor for other valuable compounds.
Mecanismo De Acción
The mechanism of action of isoviolastyrene involves its interaction with specific molecular targets and pathways These interactions can lead to various effects, depending on the context in which the compound is used
Comparación Con Compuestos Similares
Isoviolastyrene can be compared with other similar compounds to highlight its unique properties. Similar compounds may include other styrene derivatives or related organic molecules. By comparing their chemical structures, reactivity, and applications, researchers can better understand the distinct characteristics of this compound and its potential advantages in various fields.
Propiedades
Número CAS |
21148-33-4 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
2,4-dimethoxy-5-[(E)-3-phenylprop-2-enyl]phenol |
InChI |
InChI=1S/C17H18O3/c1-19-16-12-17(20-2)15(18)11-14(16)10-6-9-13-7-4-3-5-8-13/h3-9,11-12,18H,10H2,1-2H3/b9-6+ |
Clave InChI |
BIOKFCCSNSUOLP-RMKNXTFCSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1C/C=C/C2=CC=CC=C2)O)OC |
SMILES canónico |
COC1=CC(=C(C=C1CC=CC2=CC=CC=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
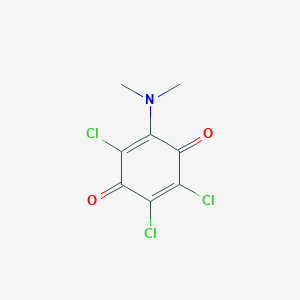
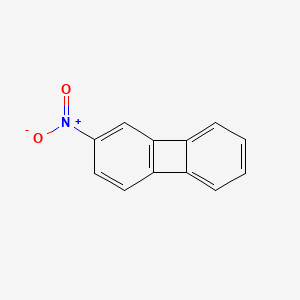

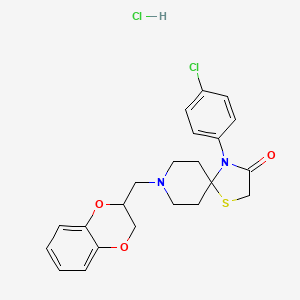
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)

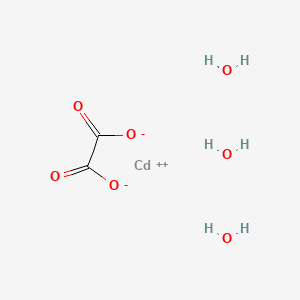
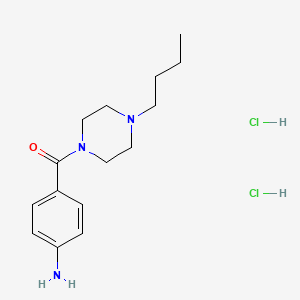
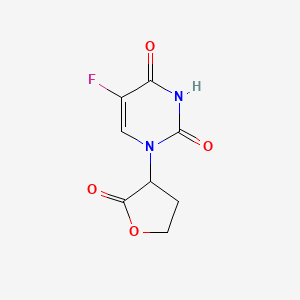
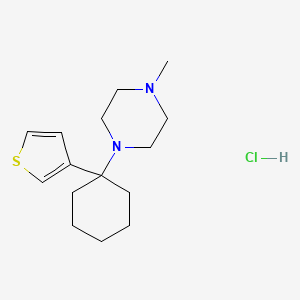
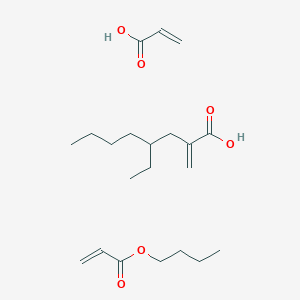
![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
